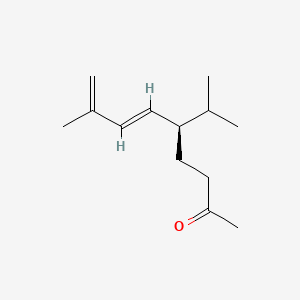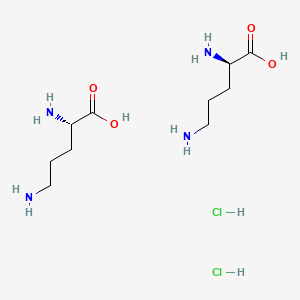
2,2-Dimethyltetrahydro-4h-thiopyran-4-one
概要
説明
2,2-Dimethyltetrahydro-4h-thiopyran-4-one, also known as DMTP, is a sulfur-containing heterocyclic compound that has been the focus of extensive scientific research due to its potential applications in various fields. DMTP is a colorless liquid that has a strong odor and is soluble in water and organic solvents. The compound has a unique chemical structure that makes it highly reactive and versatile, which has led to its use in a wide range of applications.
作用機序
The mechanism of action of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one is not well understood, but it is believed to act as a sulfur donor in various biochemical reactions. This compound has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to have neuroprotective effects, and to improve cognitive function in aged rats. This compound has also been shown to have anti-inflammatory effects, and to reduce the production of reactive oxygen species in cells.
実験室実験の利点と制限
One of the main advantages of 2,2-Dimethyltetrahydro-4h-thiopyran-4-one is its versatility as a building block for the synthesis of other sulfur-containing compounds. This compound is also highly reactive, which makes it useful in a wide range of chemical reactions. However, the synthesis of this compound can be challenging, and requires careful control of reaction conditions to ensure high yields and purity.
将来の方向性
There are several potential future directions for research on 2,2-Dimethyltetrahydro-4h-thiopyran-4-one. One area of interest is the development of new synthetic methods for the production of this compound, which could help to improve yields and reduce costs. Another area of interest is the development of new applications for this compound in fields such as medicine and materials science. Finally, further research is needed to fully understand the mechanism of action of this compound, and to explore its potential as a therapeutic agent for various diseases.
科学的研究の応用
2,2-Dimethyltetrahydro-4h-thiopyran-4-one has been the subject of extensive scientific research due to its potential applications in various fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of other sulfur-containing compounds. In addition, this compound has been used as a chiral auxiliary in asymmetric synthesis reactions, where it can help to control the stereochemistry of the product.
特性
IUPAC Name |
2,2-dimethylthian-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAABZONQGGPNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301956 | |
| Record name | 2,2-dimethyltetrahydro-4h-thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2323-13-9 | |
| Record name | NSC147619 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethyltetrahydro-4h-thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3049972.png)





